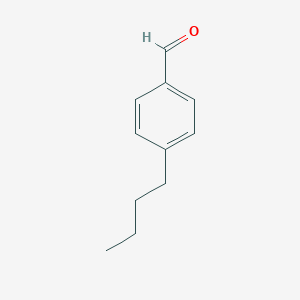

4-Butylbenzaldehyde

Beschreibung

Nomenclature and Chemical Classification of 4-Butylbenzaldehyde

The systematic identification and classification of a chemical compound are fundamental to scientific discourse. This section details the formal naming conventions, common synonyms, and the structural family to which this compound belongs.

According to the International Union of Pure and Applied Chemistry (IUPAC), the official name for this compound is This compound . fishersci.atfishersci.caepa.gov It is also widely known by several common synonyms, which often appear in scientific literature and commercial catalogs. These include:

p-butylbenzaldehyde fishersci.atfishersci.cacymitquimica.com

4-n-butylbenzaldehyde fishersci.atfishersci.cacymitquimica.com

Benzaldehyde (B42025), 4-butyl- fishersci.atcymitquimica.comchemscene.com

The compound is identified by the Chemical Abstracts Service (CAS) number 1200-14-2. fishersci.atsigmaaldrich.com In the PubChem database, it is assigned the unique Compound Identification (CID) number 70988. fishersci.atfishersci.canih.gov

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1200-14-2 |

| PubChem CID | 70988 |

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

This compound is one of several structural isomers with the chemical formula C₁₁H₁₄O. The position of the butyl group on the benzene (B151609) ring defines the specific isomer. The primary isomers include:

2-Butylbenzaldehyde : The butyl group is at the ortho position.

3-sec-Butylbenzaldehyde : A secondary butyl group is at the meta position. nih.gov

tert-Butylbenzaldehyde Isomers : Isomers with a tert-butyl group, such as 2-tert-butylbenzaldehyde, 3-tert-butylbenzaldehyde, and 4-tert-butylbenzaldehyde (B1265539), are also structurally related. fishersci.senih.govnih.gov

The study of this compound is often contextualized within the broader family of benzaldehyde derivatives. These compounds share the core benzaldehyde structure but differ in their functional group substitutions on the benzene ring. Research frequently involves comparing the properties and activities of related derivatives, such as:

Benzaldehyde : The parent compound of this class. nih.gov

4-Methylbenzaldehyde (p-Tolualdehyde) : Features a methyl group at the para position. wikipedia.orgnih.gov

4-Ethylbenzaldehyde : Contains an ethyl group at the para position. fishersci.fifoodb.ca

4-Chlorobenzaldehyde : A chloro group is substituted at the para position. fishersci.dk

Hydroxy-substituted Benzaldehydes : Compounds like 2-hydroxy-4-methylbenzaldehyde (B1293496) and 2,4-dihydroxybenzaldehyde (B120756) are also part of this family and are subjects of scientific investigation. fishersci.nowikipedia.org

| Isomer/Derivative Name | Substitution Position | Substituent Group |

|---|---|---|

| 2-Butylbenzaldehyde | ortho (2) | n-butyl |

| 3-sec-Butylbenzaldehyde | meta (3) | sec-butyl |

| 4-tert-Butylbenzaldehyde | para (4) | tert-butyl |

| 4-Methylbenzaldehyde | para (4) | methyl |

| 4-Ethylbenzaldehyde | para (4) | ethyl |

Historical Context and Significance in Chemical Synthesis

Substituted benzaldehydes are valuable intermediates in organic synthesis. The related compound, 4-tert-butylbenzaldehyde, is a notable example of a product manufactured on an industrial scale using electrochemistry, specifically through the double anodic oxidation of 4-tert-butyltoluene (B18130). wikipedia.org Historically, various methods have been developed for the synthesis of these compounds. For instance, a process for preparing 4-tert-butylbenzaldehyde involves the hydrolysis of a mixture containing 4-tert-butylbenzylbromide and 4-tert-butylbenzalbromide. google.com Another documented method is the reaction of tert-butylbenzene (B1681246) with hexamethylenetetramine in trifluoroacetic acid, followed by hydrolysis, which reportedly achieves a 75% yield. google.com

This compound itself is recognized as a key building block in the synthesis of more complex molecules, particularly in the field of materials science where it is used in the creation of liquid crystal materials. cymitquimica.comchemscene.com Benzaldehyde derivatives, in general, serve as important intermediates for producing a wide range of products, including dyes and fragrance compounds. fishersci.sesigmaaldrich.com

Current Research Landscape and Emerging Trends for this compound

The scientific interest in this compound and its derivatives continues to evolve, with current research exploring their potential in various biochemical and medicinal applications.

A significant area of investigation is the role of benzaldehyde derivatives as enzyme inhibitors. nih.gov Specifically, they have been studied as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net Research indicates that the aldehyde functional group is essential for this inhibitory activity. nih.gov Kinetic studies using 4-tert-butylbenzaldehyde have been conducted to assess the inhibition of mushroom tyrosinase. fishersci.sesigmaaldrich.com Furthermore, 3D-QSAR and molecular docking studies have been employed to analyze benzaldehyde derivatives as inhibitors of phenoloxidase, another important enzyme. chemsrc.com

Recent research has also highlighted the anti-inflammatory potential of this class of compounds. A study on the fungus Eurotium cristatum, found in Fuzhuan brick tea, led to the isolation of several benzaldehyde derivatives. acs.org These compounds demonstrated anti-inflammatory properties by selectively inhibiting the expression of inducible nitric oxide synthase (iNOS) in a cell model. acs.org

The broader class of benzaldehyde derivatives is a subject of extensive research in medicinal chemistry for a range of potential biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. ontosight.ai The chemical diversity within this family allows for the exploration of structure-activity relationships, driving the design and synthesis of new compounds. For example, metabolites from the marine endophytic fungus Chaetomium globosum have yielded a variety of benzaldehyde derivatives, expanding the library of known natural products for further study. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIREUPIXAKDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061616 | |

| Record name | Benzaldehyde, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-14-2 | |

| Record name | 4-Butylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-butylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6J8M5Z5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Butylbenzaldehyde and Its Derivatives

Catalytic Oxidation Routes for 4-Butylbenzaldehyde Synthesis

Catalytic oxidation of the methyl group of 4-butyltoluene represents a primary pathway for synthesizing this compound. Research has focused on optimizing catalysts and reaction conditions to maximize yield and selectivity while minimizing the formation of byproducts.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers effective routes for this compound synthesis. Systems involving transition metal acetates have been studied in detail.

The partial oxidation of 4-tert-butyltoluene (B18130) using hydrogen peroxide in glacial acetic acid has been effectively catalyzed by a combination of bromide ions with either cobalt(II) acetate (B1210297) or cerium(III) acetate. researchgate.netsigmaaldrich.comottokemi.com This system has been studied to understand the influence of different metal catalysts on reaction rates and product distribution. researchgate.net

Catalyst Performance in Homogeneous Oxidation of 4-tert-Butyltoluene

| Catalyst System | Aldehyde Selectivity | Product Yield (with added H₂O₂) | Reference |

|---|---|---|---|

| Cobalt(II) Acetate / Br⁻ / H₂O₂ | 75-80% | 58% | sigmaaldrich.comnih.gov |

| Cerium(III) Acetate / Br⁻ / H₂O₂ | ~50% | 72% | sigmaaldrich.comnih.gov |

The mechanism of the Co(II)/Ce(III)-catalyzed oxidation involves the initial formation of a benzylic radical species from 4-tert-butyltoluene. researchgate.netsigmaaldrich.com Following this initiation step, the reaction proceeds via two competing pathways, the dominance of which is determined by the metal catalyst used. researchgate.netsigmaaldrich.com

Pathway 1: Metal-Catalyzed Oxidation: The first pathway involves the direct oxidation of the benzylic radical intermediate by the metal catalyst. researchgate.net This route leads exclusively to the formation of 4-tert-butylbenzaldehyde (B1265539). sigmaaldrich.comnih.gov Cobalt(II) catalysts, such as Co(OAc)₂ and Co(acac)₂, are particularly efficient at rapidly oxidizing the radical, which largely prevents the competing side reactions from occurring. sigmaaldrich.comnih.gov This accounts for the high aldehyde selectivity observed with cobalt catalysts. sigmaaldrich.comnih.gov

The control of selectivity, therefore, hinges on the ability of the metal catalyst to oxidize the radical intermediate faster than it can react with bromine. sigmaaldrich.comnih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages such as easier separation and potential for reuse. Mesoporous silica (B1680970) materials like MCM-41 have been explored as supports for active metal species.

Ti-Co-MCM-41 molecular sieves have been synthesized and evaluated as catalysts for the liquid-phase oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using oxygen. asianpubs.org These bimetallic catalysts have demonstrated high catalytic activity under mild conditions. asianpubs.org

Research shows that a Ti-Co-MCM-41 catalyst can achieve a 38% conversion rate of 4-tert-butyltoluene with a high selectivity of 85% for 4-tert-butylbenzaldehyde, resulting in a product yield of up to 35%. asianpubs.org The presence of both titanium and cobalt as active components in the MCM-41 support is crucial for this high activity and selectivity. asianpubs.org Similarly, Ti-MCM-41 materials have been tested using tert-butylhydroperoxide (TBHP) as the oxidant, achieving a 23.6% conversion of 4-tert-butyltoluene with complete selectivity for 4-tert-butylbenzaldehyde. researchgate.net

Performance of Ti-Co-MCM-41 in 4-tert-Butyltoluene Oxidation

| Catalyst | Conversion of 4-tert-butyltoluene | Selectivity for 4-tert-butylbenzaldehyde | Yield of 4-tert-butylbenzaldehyde | Reference |

|---|---|---|---|---|

| 4Ti-4Co-MCM-41 | 38% | 85% | 35% | asianpubs.org |

The synthesis of Ti-Co-MCM-41 catalysts typically involves first preparing the mesoporous silica support, MCM-41, followed by the introduction of the active metal components. asianpubs.orgmdpi.com MCM-41 is synthesized via a hydrothermal method using a surfactant, like cetyltrimethylammonium bromide (CTAB), as a template to create its ordered hexagonal pore structure. mdpi.comacsmaterial.com

The active metals, titanium and cobalt, can be incorporated into the MCM-41 support using methods such as impregnation or direct synthesis. asianpubs.orgmdpi.com In the impregnation method, the pre-synthesized MCM-41 support is treated with solutions containing precursors of titanium and cobalt. asianpubs.org

These catalysts are extensively characterized to understand their structural and chemical properties. Common characterization techniques include:

X-ray Diffraction (XRD): Used to confirm the ordered hexagonal mesoporous structure of MCM-41 and to check for the crystalline phases of the incorporated metals. asianpubs.orgresearchgate.net

N₂ Adsorption-Desorption: This technique measures key textural properties like the BET surface area, pore volume, and pore size distribution, which are important for catalytic activity. asianpubs.orgresearchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR): Provides information about the chemical bonds within the material, helping to confirm the incorporation of titanium into the silica framework through the detection of Si-O-Ti bonds. asianpubs.orgdergipark.org.tr

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): Used to study the coordination state and dispersion of the metal species within the catalyst structure. asianpubs.orgresearchgate.net

Characterization of Ti-Co-MCM-41 has shown that these materials possess large specific surface areas and pore sizes, with titanium and cobalt species well-dispersed, which contributes to their high catalytic performance. asianpubs.org

Heterogeneous Catalysis for this compound Synthesis

Performance Evaluation in 4-Butyltoluene Oxidation

The catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde has been a subject of extensive research, with various catalyst systems being evaluated for their performance. The goal is to achieve high conversion of the starting material while maintaining high selectivity for the desired aldehyde product, minimizing overoxidation to the corresponding carboxylic acid.

Several heterogeneous catalyst systems have demonstrated notable efficacy. For instance, a bimetal-supported catalyst consisting of cobalt and manganese on hexagonal mesoporous silica (Co-Mn-HMS) was tested for the liquid-phase oxidation of 4-tert-butyltoluene using molecular oxygen. fao.org This system achieved a 43.7% conversion of 4-tert-butyltoluene with a maximum yield of 27.4% for 4-tert-butylbenzaldehyde under mild conditions. fao.org The performance is attributed to the high dispersion of Co²⁺, Mn²⁺, Co³⁺, and Mn³⁺ ions, which facilitates a free-radical chain reaction promoted by N-hydroxyphthalimide (NHPI). fao.org

Another study focused on aluminophosphate molecular sieves (APO-5) modified with cobalt (CoAPO-5). researchgate.net Using tert-butylhydroperoxide (TBHP) as the oxidant, the CoAPO-5 catalyst yielded a maximum 4-tert-butyltoluene conversion of 15.5% with a high selectivity of 73.4% towards 4-tert-butylbenzaldehyde. researchgate.net This catalyst also showed good stability over multiple cycles. researchgate.net

Titanium-containing mesoporous silicas, such as Ti-HMS and Ti-MCM-41, have also been investigated. With TBHP as the oxidant, these catalysts showed conversions of 23.6% and 21.8%, respectively, and both exhibited excellent selectivity (>99%) for 4-tert-butylbenzaldehyde. researchgate.net In contrast, catalyst systems involving vanadium, cesium, copper, and thallium (V-Cs-Cu-Tl) recorded a lower conversion of 12 mol% but a high selectivity of 85 mol%. researchgate.net

Table 1: Performance of Various Catalysts in 4-tert-Butyltoluene Oxidation

| Catalyst System | Oxidant | Conversion of 4-tert-Butyltoluene (%) | Selectivity for 4-tert-Butylbenzaldehyde (%) | Yield of 4-tert-Butylbenzaldehyde (%) | Reference |

|---|---|---|---|---|---|

| Co-Mn-HMS | O₂ | 43.7 | - | 27.4 | fao.org |

| CoAPO-5 | TBHP | 15.5 | 73.4 | - | researchgate.net |

| 4.8% Ti-HMS | TBHP | 23.6 | >99 | - | researchgate.net |

| 4.8% Ti-MCM-41 | TBHP | 21.8 | >99 | - | researchgate.net |

| V-Cs-Cu-Tl | - | 12 | 85 | - | researchgate.net |

Aerobic Oxidation Strategies for Benzaldehydes

The development of efficient aerobic oxidation methods is crucial for the synthesis of benzaldehydes and their derivatives, offering a more sustainable alternative to traditional oxidants.

Microdroplet Reactions in Aerobic Oxidation of Aldehydes

A significant advancement in reaction technology is the use of microdroplets for the aerobic oxidation of aldehydes. rsc.org This technique leverages the dramatically increased surface-area-to-volume ratio of microdroplets compared to bulk solutions. rsc.orgresearchgate.net When an aldehyde solution is sheared into microdroplets by a sheath gas of molecular oxygen, the mass transfer between the liquid and gas phases is exceptionally efficient. rsc.orgresearchgate.net This enhanced interfacial contact accelerates the reaction rates by orders of magnitude compared to conventional bulk-phase reactions. researchgate.netresearchgate.net In this setup, molecular oxygen serves a dual purpose: it acts as the nebulizing gas to generate the microdroplets and as the sole oxidant for the chemical transformation. rsc.orgresearchgate.net This method has been shown to be highly effective for the efficient conversion of various aldehydes to their corresponding carboxylic acids. rsc.org

Role of Nickel(II) Acetate Catalyst in Microdroplet Oxidation

The efficiency of microdroplet aerobic oxidation can be further enhanced by the introduction of a catalyst. Nickel(II) acetate has been identified as an effective catalyst that accelerates these gas-liquid reactions. rsc.orgresearchgate.net Studies have shown that a range of aliphatic, aromatic, and heterocyclic aldehydes can be oxidized to their corresponding carboxylic acids with moderate to excellent yields (62–91%) in a water-ethanol mixture using a nickel(II) acetate catalyst. rsc.orgresearchgate.netresearchgate.net

The catalytic effect is particularly pronounced in the microdroplet environment. In a control experiment conducted in a bulk solution, the oxidation of 4-tert-butylbenzaldehyde with molecular oxygen showed less than 1% product formation after 30 minutes without a catalyst, and only a 4% yield with the addition of 5 mol% nickel(II) acetate. rsc.org In stark contrast, the microdroplet reaction under the same catalytic conditions is significantly faster and more efficient. rsc.orgresearchgate.net This methodology has been successfully scaled for preparative synthesis, achieving a production rate of 10.5 mg/min for 4-tert-butylbenzoic acid from 4-tert-butylbenzaldehyde, with an isolated yield of 66%. rsc.orgresearchgate.netresearchgate.net

Electrochemical Synthesis of this compound and its Precursors

Electrochemical methods present a clean and efficient pathway for the synthesis of this compound, particularly through the oxidation of its precursor, 4-tert-butyltoluene. This approach is notable for its use in industrial-scale production. wikipedia.org

Direct Anodic Oxidation of 4-tert-Butyltoluene

The direct anodic oxidation of 4-tert-butyltoluene at graphite (B72142) electrodes is a well-established electrochemical process. ajol.inforesearchgate.net The reaction is typically carried out in a methanolic solution, where the oxidation of 4-tert-butyltoluene first yields 4-tert-butylbenzaldehyde dimethyl acetal (B89532). ajol.inforesearchgate.net This intermediate is then readily converted to the final product, 4-tert-butylbenzaldehyde, through acid hydrolysis. ajol.info

The mechanism of this electrochemical oxidation is complex. Research suggests the operation of two simultaneous pathways: a direct oxidation of the 4-tert-butyltoluene substrate at the anode and an indirect mechanism where the methanol (B129727) solvent is oxidized at the anode to form radicals, which then react with the substrate. researchgate.netjournals.co.zaajol.info The dominance of each pathway can be influenced by factors such as current density. ajol.inforesearchgate.net

Electrolyte Systems (Sodium Tetrafluoroborate (B81430), Sodium Perchlorate (B79767), Sulfuric Acid)

The choice of supporting electrolyte is critical to the performance of the direct anodic oxidation of 4-tert-butyltoluene. A comparative study evaluated three different electrolyte systems: sodium tetrafluoroborate (NaBF₄), sodium perchlorate (NaClO₄), and sulfuric acid (H₂SO₄) in a methanolic solution. researchgate.netjournals.co.zaresearchgate.net

The solubility of these electrolytes in methanol, which dictates the maximum achievable current, increases in the order of NaBF₄ < NaClO₄ < H₂SO₄. journals.co.za Among the three systems, sulfuric acid was identified as the most effective, providing the best results for both product yield and current efficiency. researchgate.netjournals.co.za In a scaled-up laboratory experiment using sulfuric acid as the electrolyte, a 200 g batch of 4-tert-butyltoluene was oxidized to produce 4-tert-butylbenzaldehyde dimethyl acetal with an impressive 86% yield and 85% current efficiency. researchgate.netjournals.co.za

When using sodium perchlorate, factorial experiments suggest that two different mechanisms may be at play, likely the direct oxidation of the substrate and an indirect oxidation involving solvent-derived radicals. researchgate.netjournals.co.za

Table 2: Comparison of Electrolyte Systems for Anodic Oxidation of 4-tert-Butyltoluene

| Electrolyte | Key Findings | Optimal Result | Reference |

|---|---|---|---|

| Sodium Tetrafluoroborate (NaBF₄) | Investigated as a supporting electrolyte. Limited by low solubility in methanol. | - | researchgate.netjournals.co.za |

| Sodium Perchlorate (NaClO₄) | Suggests two simultaneous reaction mechanisms (direct substrate oxidation and indirect solvent radical oxidation). | - | ajol.inforesearchgate.netjournals.co.za |

| Sulfuric Acid (H₂SO₄) | Gave the best results in terms of product yield and current efficiency. Selected for scale-up. | 86% yield of acetal with 85% current efficiency in scale-up experiment. | researchgate.netjournals.co.za |

Mechanistic Insights into Anodic Oxidation Pathways

The direct electrochemical oxidation of 4-tert-butyltoluene at an anode, typically in a methanol solvent, presents a complex mechanistic landscape. Research indicates that the process does not follow a single, simple pathway but rather a combination of mechanisms. nih.govfishersci.atfishersci.ca A primary pathway involves the direct oxidation of the 4-tert-butyltoluene substrate at the electrode surface. nih.govfishersci.ca Concurrently, an indirect mechanism is also at play, where the solvent (methanol) is oxidized at the anode to generate methoxy (B1213986) radicals (•CH₂OH). nih.govwikipedia.org These solvent radicals then participate in the oxidation of the substrate. nih.gov

Optimization and Scale-up Considerations in Electrochemical Synthesis

Optimizing the direct electrochemical synthesis of 4-tert-butylbenzaldehyde dimethyl acetal from 4-tert-butyltoluene involves the careful selection of several key parameters, most notably the supporting electrolyte and current density. nih.govwikidata.org Studies comparing different electrolytes have shown that their choice significantly impacts both product yield and current efficiency. nih.govwikipedia.org In a comparative analysis using graphite electrodes in methanol, sulfuric acid (H₂SO₄) was identified as the superior supporting electrolyte over sodium tetrafluoroborate (NaBF₄) and sodium perchlorate (NaClO₄), providing the best performance in terms of yield and efficiency. nih.govwikipedia.org

An increase in current density has been shown to favorably affect the product distribution, leading to a higher yield of the target acetal and reducing the formation of unknown byproducts, albeit at the cost of higher electrical charge consumption. nih.govfishersci.atfishersci.ca These optimized conditions have been successfully translated to larger-scale operations. In a notable scale-up experiment, 200 grams of 4-tert-butyltoluene were oxidized in 900 cm³ of methanol using sulfuric acid as the electrolyte. nih.govwikipedia.org This scaled-up process achieved a high yield of 86% for 4-tert-butylbenzaldehyde dimethyl acetal with a current efficiency of 85%. nih.govwikipedia.org Further advancements using flow-through electrochemical reactors have also demonstrated high efficiency, with one report citing an 88% yield after optimization. americanelements.com The commercial viability of this approach is highlighted by its implementation on an industrial scale, such as in the BASF paired electrosynthesis process for producing 4-tert-butylbenzaldehyde dimethyl acetal. fishersci.cafishersci.be

Indirect Electrochemical Methods utilizing Mediators

Indirect electrochemical oxidation offers an alternative to the direct anodic process. This method employs a redox mediator, which is an inorganic or organic species that acts as an electron shuttle between the electrode and the organic substrate. fishersci.casigmaaldrich.com In this process, the mediator is first oxidized (or reduced) at the electrode, and then reacts with the substrate in the bulk solution to effect the desired transformation, after which it is regenerated at the electrode. sigmaaldrich.com

Novel Synthetic Approaches and Green Chemistry Principles

Photocatalytic Activation of Toluene (B28343) for Benzaldehyde (B42025) Production

Photocatalysis represents a promising green alternative for the synthesis of benzaldehyde from toluene, utilizing light energy to drive the reaction under mild conditions. fishersci.co.ukwikidata.org This method typically involves a heterogeneous photocatalyst suspended in a reaction medium. During the process, photogenerated holes from the catalyst can oxidize toluene into a benzyl (B1604629) radical. alfa-chemistry.com This radical then rapidly interacts with reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) generated by the reduction of molecular oxygen by photogenerated electrons, to form oxygenated products like benzaldehyde. alfa-chemistry.com

A variety of photocatalytic materials have been investigated to enhance both the conversion of toluene and the selectivity towards benzaldehyde. fishersci.co.uk For instance, a Ni-doped monolayer Bi₂WO₆ photocatalyst has demonstrated a high toluene conversion rate and impressive selectivity greater than 90% towards benzaldehyde at room temperature. alfa-chemistry.com Similarly, metal-free graphitic carbon nitride (g-C₃N₄) nanosheets, prepared by simple thermal exfoliation, have shown exceptional performance. wikidata.orgfishersci.ca Under a high-pressure mercury lamp, these g-C₃N₄ nanosheets achieved an 84.4% toluene conversion with nearly 100% selectivity for benzaldehyde after 8 hours. wikidata.orgfishersci.ca The same catalyst also performed well in natural sunlight, yielding 78.3% conversion and ~100% selectivity. fishersci.ca Another approach involves using uranyl(VI) ions as a homogeneous photocatalyst, which upon irradiation with visible light, catalytically oxidizes toluene to benzaldehyde. fishersci.ca

Hydrotalcite Catalysis in Cinnamaldehyde (B126680) Hydrolysis for Benzaldehyde

The synthesis of natural benzaldehyde via the retro-aldol hydrolysis of cinnamaldehyde is an important industrial process. fishersci.atfishersci.se Heterogeneous basic catalysts, particularly hydrotalcites, have emerged as effective and reusable catalysts for this transformation. wikipedia.org Hydrotalcites are layered double hydroxides, and their basic properties make them suitable for catalyzing the hydrolysis reaction.

A novel Al-Mg hydrotalcite catalyst, synthesized via a combustion method with glycerol (B35011) as fuel, was successfully used for this purpose. fishersci.sewikipedia.org This marked the first reported use of a heterogeneous hydrotalcite for producing natural benzaldehyde from cinnamaldehyde. wikipedia.org Under optimal conditions, a 70% conversion of cinnamaldehyde was achieved in 4 hours with 100% selectivity towards benzaldehyde. wikipedia.org The reaction kinetics were found to follow a pseudo-first-order model with an apparent activation energy of 10.00 kcal/mol. fishersci.sewikipedia.org

Further research has explored modified hydrotalcites to improve catalytic activity. A zinc-modified hydrotalcite (Zn-HT-Glycine) proved to be a highly active, selective, and reusable catalyst under mild conditions. fishersci.atwikipedia.org At 130°C, this catalyst yielded a 75.8% conversion of cinnamaldehyde with 100% selectivity to benzaldehyde in 4 hours. fishersci.atwikipedia.org

Environmentally Benign Solvents and Reaction Conditions

A central tenet of green chemistry is the reduction or elimination of hazardous substances, including organic solvents. wikipedia.orgsolvo-chem.com Significant efforts have been made to replace traditional, often toxic, solvents with environmentally benign alternatives or to develop solvent-free reaction conditions. Water is a prominent green solvent, and its use is a significant improvement in making organic synthesis more eco-friendly. wikipedia.org For reactions involving benzaldehyde and its derivatives, glycerol has also been utilized as a green solvent under mild conditions. fishersci.fi

Solvent-free, or solid-phase, reactions represent an even more preferable approach, offering simpler, more efficient, and greener processes. wikipedia.orgwikipedia.org For example, a green Knoevenagel condensation for transforming benzaldehydes into cinnamic acids has been developed using a solvent-free condensation step with environmentally benign amine catalysts instead of the traditional pyridine (B92270) and piperidine. wikipedia.org Similarly, the Cannizzaro reaction of benzaldehyde has been successfully performed under solvent-free conditions, providing a greener alternative to traditional methods that use hazardous organic solvents. wikipedia.org In a systematic study of solvents for the synthesis of 2,4,5-trisubstituted-2-imidazolines from aromatic aldehydes, sixteen different green solvents were evaluated, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) being identified as a suitable medium for optimizing the reaction. sigmaaldrich.com High solvent polarity was found to favor the reaction, though it could also facilitate byproduct formation. sigmaaldrich.com

Reaction Mechanisms and Kinetics of 4 Butylbenzaldehyde Transformations

Oxidation Mechanisms Involving 4-Butylbenzaldehyde Precursors

The primary precursor for the industrial synthesis of 4-tert-butylbenzaldehyde (B1265539) is 4-tert-butyltoluene (B18130). Its oxidation to the corresponding aldehyde can proceed through various mechanisms, most notably radical pathways, with the selectivity and product distribution being heavily influenced by the choice of catalyst.

The oxidation of 4-tert-butyltoluene, particularly in the liquid phase, often proceeds via a free radical mechanism. The process is initiated by the formation of a benzylic radical from 4-tert-butyltoluene. nih.govresearchgate.netresearchgate.net This initiation can be achieved using chemical initiators or photocatalysis. acs.orgnih.gov

Control experiments have substantiated the radical pathway. For instance, in photocatalytic oxidation, the presence of a radical quencher like benzoquinone (BQ) significantly reduces the reaction conversion, whereas a singlet oxygen quencher has a less pronounced effect. acs.orgnih.gov Further evidence comes from the formation of a TEMPO adduct when the photo-oxidation is carried out in the presence of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, directly trapping the radical intermediate. acs.orgnih.gov

Once the benzylic radical is formed, it can follow two main competing pathways depending on the reaction environment:

Direct Oxidation: The radical is oxidized to form the desired 4-tert-butylbenzaldehyde. nih.govresearchgate.netresearchgate.net

Bromination: In systems containing bromide ions, the radical can react with bromine to form 4-tert-butylbenzyl bromide as a side product. This bromide can then undergo hydrolysis or solvolysis, leading to the formation of 4-tert-butylbenzyl alcohol and 4-tert-butylbenzyl acetate (B1210297), respectively. nih.govresearchgate.netresearchgate.net

Catalysts play a pivotal role in directing the oxidation of 4-tert-butyltoluene towards the desired aldehyde product, minimizing the formation of byproducts. Both homogeneous and heterogeneous catalysts are employed, with transition metal salts being particularly common.

In homogeneous catalysis, cobalt and cerium acetates, often used in combination with bromide ions in acetic acid, are effective. nih.govsigmaaldrich.com The choice of metal catalyst significantly impacts the product distribution. Cobalt(II) catalysts, such as Co(OAc)₂ and Co(acac)₂, are highly effective at rapidly oxidizing the intermediate benzylic radical. nih.govsigmaaldrich.com This swift oxidation outcompetes the side bromination reaction, leading to a high selectivity for 4-tert-butylbenzaldehyde (75-80%). nih.govsigmaaldrich.com In contrast, cerium(III) acetate catalysts result in a lower aldehyde selectivity (around 50%) because the competing bromination pathway is more significant. nih.govresearchgate.netsigmaaldrich.com The combination of Co(OAc)₂, Ce(OAc)₃, and Cr(OAc)₃ has also been explored to enhance yield. researchgate.net

Heterogeneous catalysts, such as cobalt-modified aluminophosphate zeolites (CoAPO-5) and mesoporous molecular sieves (Co/MCM-41), have also been developed for the selective oxidation of 4-tert-butyltoluene. researchgate.netresearchgate.netresearchgate.net These catalysts offer advantages in terms of separation and reusability. For example, CoAPO-5 has shown a 73.4% selectivity towards 4-tert-butylbenzaldehyde at a 15.5% conversion of 4-tert-butyltoluene. researchgate.netresearchgate.net Similarly, Ti-Co-MCM-41 molecular sieves have achieved a selectivity of up to 85% with a 38% conversion rate. asianpubs.org

The table below summarizes the performance of different catalytic systems in the oxidation of 4-tert-butyltoluene.

| Catalyst System | Oxidant | Solvent | Selectivity for 4-tert-butylbenzaldehyde | Conversion of 4-tert-butyltoluene | Source |

|---|---|---|---|---|---|

| Co(OAc)₂ / Br⁻ | H₂O₂ | Acetic Acid | 75-80% | - | nih.govsigmaaldrich.com |

| Ce(OAc)₃ / Br⁻ | H₂O₂ | Acetic Acid | ~50% | - | nih.govresearchgate.net |

| CoAPO-5 | tert-Butylhydroperoxide | - | 73.4% | 15.5% | researchgate.netresearchgate.net |

| Co/MCM-41 | H₂O₂ (aqueous) | Acetonitrile | 82% | 15% | researchgate.net |

| Ti-Co-MCM-41 | O₂ | Acetonitrile | 85% | 38% | asianpubs.org |

Electrochemical Reaction Kinetics and Mechanisms

Electrochemical methods provide an alternative route for the synthesis of 4-tert-butylbenzaldehyde, typically as its dimethyl acetal (B89532), from 4-tert-butyltoluene. wikipedia.org This process involves anodic oxidation and is characterized by unique kinetic and mechanistic features.

The electrochemical oxidation of 4-tert-butyltoluene in methanol (B129727) at graphite (B72142) electrodes is proposed to occur via two simultaneous mechanisms. researchgate.netjournals.co.zaajol.inforesearchgate.netajol.inforesearchgate.net

Direct Oxidation: The 4-tert-butyltoluene substrate is directly oxidized at the anode surface. journals.co.zaajol.infoacs.org This involves the initial transfer of electrons from the substrate to the anode. The first charge transfer is a first-order reaction, likely involving the proton dissociation of the toluene (B28343) radical cation. researchgate.net

Indirect Oxidation (Solvent Radical Involvement): The reaction solvent, methanol, is oxidized at the anode to generate solvent radicals (e.g., •CH₂OH). researchgate.netjournals.co.zaajol.inforesearchgate.net This "pool" of radicals then participates in the oxidation of the substrate in the bulk solution. ajol.infoajol.inforesearchgate.net

Evidence for these dual mechanisms comes from studies varying the current density and substrate concentration. ajol.infoajol.inforesearchgate.net An increase in current density was found to alter the product distribution, favoring the formation of the target product, 4-t-butylbenzaldehyde dimethyl acetal. ajol.infoajol.info At high substrate concentrations, the formation of dimers and other byproducts becomes more evident, suggesting that direct oxidation pathways are more complex under these conditions. ajol.infoajol.inforesearchgate.net The choice of supporting electrolyte (e.g., NaClO₄, H₂SO₄, NaBF₄) also influences the efficiency and potentially the dominant mechanism of the reaction. researchgate.netjournals.co.zaresearchgate.net

The electrochemical oxidation of 4-tert-butyltoluene is a consecutive reaction process. The substrate is first oxidized to an intermediate, 4-tert-butylbenzyl methyl ether, which is then further oxidized to the final product, 4-tert-butylbenzaldehyde dimethyl acetal. ajol.info Under certain conditions, these anodic reactions can be modeled as parallel consecutive second-order reactions. ajol.infoajol.inforesearchgate.net

Detailed kinetic investigations have shown that the process is complex. For the related anodic oxidation of p-methoxytoluene, the current-voltage curve is almost entirely controlled by mass transfer. researchgate.net The chemical reaction following the initial electron transfer is a first-order reaction, identified as the proton dissociation of the toluene radical cation. researchgate.net The rate of this proton dissociation for p-methoxytoluene radical cations has been estimated to be faster than 10⁵ s⁻¹. researchgate.net However, obtaining precise kinetic parameters for 4-tert-butyltoluene oxidation is challenging due to experimental inaccuracies. researchgate.net

The rate-determining step in a multi-step reaction is the slowest step in the sequence. libretexts.org In related transition metal-catalyzed C-H activation reactions, it has been shown that the C-H bond cleavage step is not rate-determining; rather, the subsequent C-C bond formation (reductive elimination) is the slowest step. nih.gov While not directly analogous, this highlights that the initial activation of the precursor is not always the kinetic bottleneck. In the electrochemical oxidation, the process is often limited by mass transfer to the electrode surface. researchgate.net

Mechanisms of this compound in Derivative Formation

This compound is a key intermediate in the synthesis of various fine chemicals, including fragrances and pharmaceuticals. fishersci.sefishersci.seontosight.aichemicalbook.com The mechanisms of these transformations are characteristic of aldehyde chemistry.

One of the most significant applications is in the synthesis of fragrance compounds like Lilial and Bourgeonal through aldol (B89426) condensation. wikipedia.orgpsu.edu The reaction involves the base-catalyzed condensation of 4-tert-butylbenzaldehyde with another aldehyde, such as propanal. psu.edu The mechanism proceeds via the formation of an enolate from propanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. A key challenge in this cross-aldol reaction is preventing the self-condensation of propanal. psu.edu Industrial processes often use an excess of 4-tert-butylbenzaldehyde to improve selectivity. psu.edu

This compound can also undergo further oxidation to form 4-tert-butylbenzoic acid. rsc.orgrsc.org This aerobic oxidation can be performed efficiently in microdroplets, where the large surface-area-to-volume ratio enhances mass transfer between the aldehyde and oxygen. rsc.orgrsc.org This reaction can be catalyzed by salts like nickel(II) acetate. rsc.orgrsc.org

Another important reaction is the formation of Schiff bases (imines). A Schiff base reaction between 4-tert-butylaniline (B146146) and 4-tert-butylbenzaldehyde in ethanol (B145695) has been observed and monitored in real-time, demonstrating the reactivity of the aldehyde's carbonyl group towards primary amines. chemicalbook.com Additionally, this compound serves as a precursor for preparing derivatives like isoxazolyl penicillins and is used in kinetic studies of enzyme inhibition. fishersci.sefishersci.sechemicalbook.comthermofisher.com

Aldol Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. For aldehydes like this compound, which possess alpha-hydrogens on the butyl group, self-condensation is possible. However, it is more commonly employed in crossed-aldol reactions where it reacts with an enolizable ketone or aldehyde. A significant industrial application of this reaction is the synthesis of fragrance compounds. For instance, the cross-condensation of 4-tert-butylbenzaldehyde, a structurally similar analogue, with propanal yields 3-(4-tert-butylphenyl)-2-methylpropanal, famously known as Lilial™. researchgate.netpsu.edu

The mechanism of the base-catalyzed aldol condensation generally proceeds through the following steps:

Enolate Formation : A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from the enolizable carbonyl compound (e.g., propanal or acetone) to form a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. masterorganicchemistry.com This results in the formation of a tetrahedral alkoxide intermediate.

Protonation : The alkoxide is protonated by a water molecule (formed in the first step), yielding a β-hydroxy aldehyde, the initial "aldol" addition product. libretexts.org

Dehydration (Condensation) : Under heating, the aldol product readily dehydrates. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a conjugated α,β-unsaturated aldehyde. libretexts.org

Research into optimizing these reactions has explored various catalysts and conditions. In the synthesis of Lilial™, using a dilute solution of sodium hydroxide is common. researchgate.net However, conventional cross-aldol reactions can suffer from moderate yields due to competing self-condensation of the enolizable partner (e.g., propanal forming 2-methyl-2-pentenal). psu.edu To circumvent this, a large excess of the non-enolizable benzaldehyde (B42025) derivative is often used. psu.edu

Alternative approaches have been developed to improve selectivity. The use of ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][NTf₂]), has been shown to suppress the self-condensation of propanal, leading to higher selectivity for the desired cross-aldol product even without using an excess of 4-tert-butylbenzaldehyde. researchgate.netpsu.edu Furthermore, microwave-assisted Claisen-Schmidt condensation of 4-tert-butylbenzaldehyde with acetone (B3395972) using aqueous sodium hydroxide provides a rapid and efficient route to the corresponding enone. nih.gov

| Reactant 2 | Catalyst | Solvent/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Propanal | Piperidine | Ionic Liquid ([C₄dmim][NTf₂]) | High conversion (98%) and selectivity (84%) for the cross-condensation product. | psu.edu |

| Propanal | NaOH | Dilute solution | Common industrial method for Lilial™ synthesis; can suffer from self-condensation side products. | researchgate.net |

| Acetone | NaOH (aqueous) | Microwave irradiation (40-50°C) | Quantitative yield of (E)-4-(4-tert-butylphenyl)but-3-en-2-one. | nih.gov |

Schiff Base Formation and Imine Detection

This compound readily reacts with primary amines to form an imine, also known as a Schiff base. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). sci-hub.se

The reaction mechanism is pH-dependent:

Acidic/Neutral Medium : The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. This forms a hemiaminal (or carbinolamine) intermediate. Subsequent protonation of the hydroxyl group allows for the elimination of a water molecule, and deprotonation of the nitrogen yields the final imine. erpublications.com

Basic Medium : In a basic medium, the nucleophilic attack is accelerated, leading to the rapid formation of the hemiaminal intermediate. Deprotonation of the hydroxyl group and subsequent elimination of a hydroxide ion forms the imine. sci-hub.se

A notable advancement in studying this reaction involves real-time monitoring. The Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been successfully conducted on a microfluidic chip integrated with a Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer. scientificlabs.ieruifuchemical.comrsc.org This setup allowed for the direct, real-time detection of the imine as it formed within the MALDI ionization chamber. rsc.orgchemicalbook.com This "monitoring window" approach is significant as it paves the way for detailed on-chip kinetic studies of imine formation by enabling measurements at different points along the microchannel reactor. rsc.org

| Reactants | Solvent | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| 4-tert-Butylbenzaldehyde, 4-tert-Butylaniline | Ethanol | On-chip reaction with MALDI-MS detection | Real-time detection of the formed imine, demonstrating the feasibility of on-chip kinetic studies. | scientificlabs.iersc.org |

Polymerization Mechanisms Involving this compound

This compound serves as a valuable monomer or intermediate in the synthesis of specialty polymers, contributing to properties like thermal stability. chemimpex.com Its polymerization can proceed through several mechanisms, including oxidative polycondensation to form polyazomethines.

One prominent mechanism is the oxidative polycondensation reaction with aromatic diamines or amino-phenols. For example, polyazomethines have been synthesized from the reaction of 4-aminophenol (B1666318) with 4-t-butylbenzaldehyde. researchgate.net The process involves two main stages:

Schiff Base Formation : Initially, a standard condensation reaction occurs between the aldehyde group of this compound and the amino group of 4-aminophenol to form a Schiff base (azomethine) monomer.

Oxidative Coupling : The resulting monomer, which contains phenolic hydroxyl groups, undergoes oxidative polymerization. In this step, an oxidant (like NaOCl, H₂O₂, or air/O₂) is used to induce coupling between the monomer units. Research suggests that this coupling can occur via two different mechanisms: alternative C-C bond formation or C-O-C ether linkage formation between the phenolic rings. researchgate.net This method is advantageous as it can often be carried out in environmentally friendly aqueous media. researchgate.net

Another polymerization pathway involves the formation of polymeric micelles. It has been reported that 4-tert-butylbenzaldehyde can react with cationic surfactants to form these structures. biosynth.com The proposed mechanism involves the oxidation of 4-tert-butylbenzaldehyde to 4-tert-butylbenzoic acid, which is then followed by a condensation reaction with compounds like malonic acid or cinnamic acid derivatives to create the polymer chains that self-assemble into micelles. biosynth.com

| Polymer Type | Co-monomer/Reactant | Polymerization Method | Mechanism Detail | Reference |

|---|---|---|---|---|

| Polyazomethine | 4-Aminophenol | Oxidative Polycondensation | Initial Schiff base formation followed by oxidative coupling (C-C or C-O-C linkages). | researchgate.net |

| Polymeric Micelles | Cationic Surfactants / Malonic Acid | Oxidation and Condensation | Oxidation of the aldehyde to a carboxylic acid, followed by condensation polymerization. | biosynth.com |

Advanced Spectroscopic and Computational Characterization of 4 Butylbenzaldehyde

Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-butylbenzaldehyde. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of the molecular skeleton.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the butyl side chain. The aldehydic proton appears as a singlet far downfield, a characteristic feature of protons attached to a carbonyl carbon. The aromatic protons, due to the para-substitution, typically appear as two distinct doublets, reflecting their coupling to adjacent protons on the ring. The butyl group gives rise to a set of signals corresponding to the methyl (CH₃) and three methylene (B1212753) (CH₂) groups, with characteristic multiplicities due to spin-spin coupling with neighboring protons. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the aldehyde group is highly deshielded and appears at a very low field. The aromatic carbons show distinct chemical shifts, with the carbon atom attached to the aldehyde group and the carbon atom attached to the butyl group (quaternary carbons) often having lower intensity. The four carbons of the butyl chain are also resolved, with their chemical shifts reflecting their local electronic environment. chemicalbook.comoregonstate.edu

¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aldehyde (-CHO) | ~9.95 | Singlet (s) | N/A | 1H |

| Aromatic (Ha) | ~7.80 | Doublet (d) | ~8.0 | 2H |

| Aromatic (Hb) | ~7.35 | Doublet (d) | ~8.0 | 2H |

| Benzylic (-CH₂-) | ~2.68 | Triplet (t) | ~7.6 | 2H |

| Methylene (-CH₂-) | ~1.62 | Multiplet (m) | N/A | 2H |

| Methylene (-CH₂-) | ~1.38 | Multiplet (m) | N/A | 2H |

| Methyl (-CH₃) | ~0.93 | Triplet (t) | ~7.3 | 3H |

¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~192.5 |

| Aromatic (C-CHO) | ~134.5 |

| Aromatic (C-Butyl) | ~150.0 |

| Aromatic (CH) | ~129.8 |

| Aromatic (CH) | ~129.2 |

| Benzylic (-CH₂-) | ~35.8 |

| Methylene (-CH₂-) | ~33.2 |

| Methylene (-CH₂-) | ~22.3 |

| Methyl (-CH₃) | ~13.9 |

NMR spectroscopy is invaluable for confirming the structure of derivatives of this compound. For instance, the formation of an acetal (B89532), such as this compound diethyl acetal, results in predictable changes in the NMR spectrum. The aldehydic proton signal disappears and is replaced by a new signal for the acetal proton, typically around 5.5 ppm. chemicalbook.com Concurrently, new signals for the ethoxy groups (a quartet and a triplet) appear. In the ¹³C NMR spectrum, the carbonyl carbon signal is replaced by the acetal carbon signal at a higher field (around 100-110 ppm). chemicalbook.com

Furthermore, substituent chemical shift (SCS) increments can be used to predict the ¹³C NMR chemical shifts of the carbonyl carbon in various substituted benzaldehydes. nih.gov By comparing experimental shifts with predicted values based on the additivity of SCS increments, the identity and position of substituents on the aromatic ring of this compound derivatives can be confirmed. Deviations from these predicted values can indicate specific intramolecular interactions, such as hydrogen bonding. nih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns.

When coupled with Gas Chromatography (GC-MS), this compound can be separated from a mixture and analyzed. The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (162.23 g/mol ). nih.govnih.gov The most prominent peak in the spectrum is often not the molecular ion but a fragment resulting from a stable cleavage.

The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways include:

Loss of a propyl radical: Cleavage of the C-C bond beta to the aromatic ring results in a stable benzylic cation at m/z 119.

Benzylic cleavage: Loss of the entire butyl group can lead to a fragment at m/z 105.

McLafferty rearrangement: This characteristic rearrangement for carbonyl compounds can lead to a significant peak.

Tropylium (B1234903) ion formation: Rearrangement of the benzyl (B1604629) cation can form the highly stable tropylium ion at m/z 91, which is often a prominent peak for alkylbenzenes. nih.gov

The isotopic abundance of elements, particularly carbon, gives rise to an [M+1]⁺ peak. Due to the natural abundance of ¹³C (~1.1%), a small peak at m/z 163 is observed. The intensity of this peak is proportional to the number of carbon atoms in the molecule, which for C₁₁H₁₄O, is approximately 12.1% of the [M]⁺ peak intensity. chromatographyonline.comlibretexts.org

Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion ([M]⁺) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of H radical ([M-1]⁺) |

| 133 | [C₉H₉O]⁺ | Loss of ethyl radical (-C₂H₅) |

| 119 | [C₈H₇O]⁺ | Loss of propyl radical (-C₃H₇) |

| 105 | [C₇H₅O]⁺ | Loss of butyl radical (-C₄H₉) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups within a molecule. renishaw.com These methods are complementary and are used to confirm the presence of the aldehyde and the substituted aromatic ring in this compound.

The IR spectrum of this compound is characterized by several key absorption bands. chemicalbook.com The most prominent is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690-1715 cm⁻¹. Another characteristic feature is the C-H stretch of the aldehyde proton, which gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum also shows C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic butyl chain (below 3000 cm⁻¹). Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. nist.gov

Raman spectroscopy provides complementary vibrational information. researchgate.net While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the symmetric stretching of the aromatic ring (a strong band around 1600 cm⁻¹) and the C-H stretching modes of the butyl group are typically prominent. Analyzing the Raman spectrum can offer further confirmation of the molecular structure and information about molecular symmetry. renishaw.comias.ac.in

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Strong |

| Aldehyde C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak |

| Aldehyde C=O Stretch | ~1700 | ~1700 | Very Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470-1370 | 1470-1370 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-675 | - | Strong |

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Frequencies of Functional Groups

The vibrational spectrum of this compound is characterized by the distinct frequencies of its constituent functional groups: the butyl group, the benzene (B151609) ring, and the aldehyde group. Infrared (IR) and Raman spectroscopy are powerful techniques to identify these characteristic vibrations. The primary absorption bands are associated with stretching and bending motions of the bonds within these groups. vscht.czpressbooks.pub

The butyl group exhibits characteristic symmetric and asymmetric stretching vibrations of the C-H bonds in its methyl (CH₃) and methylene (CH₂) units, typically observed in the 2850-3000 cm⁻¹ region. vscht.cz Bending vibrations for these groups are also present in the fingerprint region of the spectrum. pressbooks.pub

The aromatic benzene ring gives rise to several characteristic bands. The C-H stretching vibrations of the ring are typically found just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. vscht.czpressbooks.pub The C-C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. pressbooks.pub The substitution pattern on the benzene ring also influences the spectrum, with specific out-of-plane C-H bending bands providing information about the para-substitution of this compound.

The aldehyde functional group has highly characteristic vibrational frequencies. The C=O carbonyl stretch is a strong, prominent band typically appearing in the range of 1685-1710 cm⁻¹ for aromatic aldehydes, a slightly lower frequency than aliphatic aldehydes due to conjugation with the benzene ring. vscht.cz Another key feature of the aldehyde is the C-H stretching vibration of the aldehyde group itself, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz The presence of the band around 2720 cm⁻¹ is a strong indicator of an aldehyde functional group. vscht.cz

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Aldehyde | C=O Stretch | 1710-1685 | Strong |

| Aldehyde | C-H Stretch | 2830-2810 and 2730-2710 | Weak |

| Butyl Group | C-H Stretch | 2960-2850 | Strong |

| Butyl Group | C-H Bend | 1465-1450 and 1380-1370 | Medium |

UV-Visible Spectroscopy

UV-Visible spectroscopy of this compound provides insights into its electronic transitions. The spectrum is primarily influenced by the presence of the conjugated system, which includes the benzene ring and the carbonyl group of the aldehyde. This conjugation leads to characteristic absorption bands in the ultraviolet region.

Two main types of electronic transitions are expected for this compound: π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, arising from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring and the carbonyl group. For benzaldehyde (B42025), a strong π → π* absorption band is observed around 248 nm. uni-muenchen.de The presence of the electron-donating butyl group at the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) of this band in this compound.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. For benzaldehyde, this transition is observed as a weaker band around 283 nm. uni-muenchen.de Similar to the π → π* transition, the butyl group's electronic effect may slightly shift the position of this band. The solvent used can also influence the position of these absorption maxima.

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Benzene Ring and Carbonyl Group | 250 - 270 | High |

| n → π | Carbonyl Group | 280 - 300 | Low |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. q-chem.com DFT calculations can provide valuable insights into the molecule's geometry, orbital energies, and reactivity. By solving the Kohn-Sham equations, DFT can determine the ground-state electronic energy and electron density of the molecule. q-chem.com

From the electron density, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. mdpi.com

DFT calculations can also be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule and helps to identify electron-rich and electron-poor regions. mdpi.com This information is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. Other properties that can be calculated include dipole moment, polarizability, and various thermodynamic parameters. mdpi.com

| Property | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution and reactive sites. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed information about its conformational flexibility and dynamics. The butyl chain, in particular, can adopt various conformations, and MD simulations can explore the potential energy surface associated with the rotation around the C-C single bonds of this chain.

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the butyl group and the rotational barrier of the aldehyde group relative to the benzene ring. This information is important for understanding how the molecule's shape can influence its interactions with other molecules or its packing in a crystal lattice. MD simulations can also provide insights into the solvent effects on the conformational preferences of this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling the reaction pathways and identifying the transition states of chemical reactions involving this compound. Using methods like DFT, it is possible to map out the potential energy surface of a reaction, locating the minimum energy structures of reactants, products, and intermediates, as well as the high-energy transition states that connect them. researchgate.net

For example, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common reactions of benzaldehydes. Computational modeling can elucidate the detailed mechanism of these transformations, including the role of catalysts and the stereochemistry of the products. By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism. This approach is invaluable for designing new synthetic routes and optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com QSAR studies are particularly useful in the fields of drug discovery and toxicology.

For derivatives of this compound, QSAR models can be developed to predict their activity for a specific biological target. This involves a multi-step process. First, a dataset of this compound derivatives with their experimentally measured biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each molecule. Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Such models can then be used to predict the activity of new, untested derivatives, thereby guiding the design of more potent or safer compounds. A 3D-QSAR study has been conducted on benzaldehyde derivatives as phenoloxidase inhibitors. sigmaaldrich.comresearchgate.net

| Component | Description | Example for this compound Derivatives |

|---|---|---|

| Dataset | A collection of molecules with known biological activity. | A series of substituted 4-butylbenzaldehydes and their measured inhibitory concentration (IC50) against a specific enzyme. |

| Molecular Descriptors | Numerical values that encode structural features of the molecules. | LogP (hydrophobicity), molecular weight (steric), Hammett constants (electronic). |

| Mathematical Model | An equation that relates the descriptors to the biological activity. | A multiple linear regression equation predicting IC50 based on a combination of descriptors. |

| Prediction | The use of the model to estimate the activity of new compounds. | Predicting the IC50 of a newly designed this compound derivative before its synthesis. |

Applications and Functionalization Strategies of 4 Butylbenzaldehyde in Advanced Materials and Medicinal Chemistry

Role as a Building Block in Organic Synthesis

4-Butylbenzaldehyde is a key precursor in numerous organic synthesis applications, valued for its reactivity and ability to introduce a butylphenyl group into target molecules. chemimpex.comottokemi.com It is an important intermediate for producing medicines, dyes, and compounds for the flavor and fragrance industries. ottokemi.comchemicalbook.comlookchem.comfishersci.sescientificlabs.ieruifuchemical.com1st-chem.com

Synthesis of Aroma and Fragrance Compounds (e.g., Lilial, Bourgeonal)

In the fragrance industry, this compound is a vital starting material for the synthesis of popular aroma compounds, including Lilial and Bourgeonal. wikipedia.org

Lilial: This fragrance ingredient, known for its lily-of-the-valley scent, is synthesized through a cross-aldol condensation reaction between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde (B47417). google.comwikipedia.orgresearchgate.net The resulting intermediate, 4-tert-butyl-α-methylcinnamaldehyde, is then hydrogenated to yield Lilial. chemicalbook.comgoogleapis.com This process is a cornerstone of industrial fragrance production. researchgate.net

Bourgeonal: Similarly, Bourgeonal, another fragrance with a lily-of-the-valley character, is produced via an aldol (B89426) condensation of 4-tert-butylbenzaldehyde, but with acetaldehyde. wikipedia.orgwikipedia.org The subsequent hydrogenation of the intermediate, 4-tert-butylcinnamaldehyde, furnishes Bourgeonal. chemicalbook.comscentree.co

Intermediate for Dyes and Fine Chemicals

The chemical reactivity of this compound makes it a valuable intermediate in the production of various dyes and fine chemicals. guidechem.comottokemi.comasianpubs.org Its aromatic ring and aldehyde functional group allow for a range of chemical modifications, leading to the creation of diverse and complex molecules. chemimpex.com It is considered an important raw material for these applications. starskychemical.com1st-chem.com The synthesis of other organic compounds, including those used in agriculture, also relies on this compound as a precursor. ontosight.aismolecule.com

Medicinal Chemistry Applications of this compound Derivatives

The structural motif of this compound is a valuable scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. chemimpex.comontosight.aiguidechem.com

Preparation of Isoxazolyl Penicillin Derivatives

Research has indicated that 4-tert-butylbenzaldehyde is utilized in the preparation of isoxazolyl penicillin derivatives. chemicalbook.comlookchem.comfishersci.seruifuchemical.comfishersci.selookchem.com These derivatives are a class of antibiotics that are of significant interest in the pharmaceutical industry.

Inhibition of Mushroom Tyrosinase by 4-Substituted Benzaldehydes

4-Substituted benzaldehydes have been investigated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) production and enzymatic browning in fruits and vegetables. acs.orgnih.govacs.org Kinetic studies have shown that these compounds, including 4-tert-butylbenzaldehyde, act as competitive inhibitors of the enzyme. ottokemi.comchemicalbook.comlookchem.comfishersci.sescientificlabs.ieruifuchemical.comfishersci.seacs.orgnih.govacs.org This inhibitory activity is influenced by the nature of the substituent at the 4-position of the benzaldehyde (B42025) ring. researchgate.netnih.gov For instance, a study of various 4-substituted benzaldehydes demonstrated that they competitively inhibit the o-diphenolase activity of mushroom tyrosinase. acs.orgacs.org

| Compound | Inhibition Constant (KI) for o-diphenolase activity |

| Benzaldehyde | Competitive |

| 4-tert-Butylbenzaldehyde | Competitive |

| Cuminaldehyde | 9 µM |

Data from a kinetic study on the inhibition of mushroom tyrosinase. acs.org

Antioxidant Properties of 4-Hydroxy-3,5-di-tert-butylbenzaldehyde Derivatives

Derivatives of 4-hydroxy-3,5-di-tert-butylbenzaldehyde have been synthesized and evaluated for their antioxidant properties. semanticscholar.orgresearchgate.net The presence of the sterically hindered phenolic hydroxyl group is a key structural feature for radical scavenging activity. x-mol.netresearchgate.net Studies have explored the synthesis of chalcone (B49325) derivatives from 4-hydroxy-3,5-di-tert-butylbenzaldehyde and their subsequent antioxidant and pro-oxidant activities in various model systems. x-mol.netresearchgate.netepa.gov These investigations aim to develop new compounds with potential applications as antioxidants. x-mol.netresearchgate.net

Hydrazone Derivatives with Potential Biological Activity (e.g., Anti-inflammatory, Antimicrobial, Anticancer)

Hydrazone derivatives of this compound represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. smolecule.comontosight.ai The synthesis of these derivatives is typically achieved through a condensation reaction between this compound and a suitable hydrazine (B178648) compound, often in a solvent like ethanol (B145695) or methanol (B129727) under reflux conditions. smolecule.com The resulting hydrazone's biological profile can be tuned by modifying the substituent groups on either the benzaldehyde or the hydrazine moiety. smolecule.com

The broad-spectrum biological activity of these hydrazones includes antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comontosight.ai For instance, certain hydrazone derivatives have demonstrated notable antibacterial and antifungal effects against various pathogens. smolecule.com In the realm of oncology, studies have indicated that some this compound-derived hydrazones possess cytotoxic properties against cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer therapies. smolecule.com One study highlighted a tetracaine (B1683103) derivative bearing a hydrazide-hydrazone moiety, which showed potent anticancer activity against human hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines. fbu.edu.tr Specifically, 4-(Butylamino)-N'-[(2,4-dichlorophenyl)methylidene]benzohydrazide (2i) was identified as a potent inducer of apoptosis in these cancer cells. fbu.edu.tr

Furthermore, the introduction of different functional groups can modulate the activity. For example, a study on arylsemicarbazone derivatives, which are structurally related to hydrazones, revealed that 4-tert-butylbenzaldehyde semicarbazone and its analogs exhibited cytotoxicity against several cancer cell lines, with the most promising results observed against the HL-60 cell line. nih.gov Similarly, research on aminopyrimidine isosteres of robenidine, which feature a hydrazone linkage, showed that derivatives with a 4-Br or 4-CH3 substituent on the phenyl ring displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov However, bulky substituents like 4-tert-butyl were found to be less favorable for activity in this particular series. nih.gov

The versatility of the hydrazone scaffold allows for its use as an intermediate in the synthesis of more complex heterocyclic compounds, such as triazoles, which have also been investigated for their anticancer potential.

Antileishmanial Agents Derived from this compound